5'-S-Butyl-5'-thioadenosine

Methylthioadenosine nucleosidase MTAN Polyamine metabolism

Researchers frequently encounter supply of non-standard nucleoside analogs with undefined enzyme recognition profiles, leading to compromised SAR data. This 5'-S-Butyl-5'-thioadenosine is analytically validated to exhibit precise differentiation: a human MTAP Km of 3.2 μM (vs. 1.8 μM for MTA) and only 25% catalytic turnover in plant MTAN. Critical for studies requiring a branched-alkyl comparator to SIBA, or a negative control for tRNA methyltransferase assays (Ki > 400 μM vs. SAH Ki 8 μM). Bulk-stocked in the most common purity grade to ensure lot-to-lot consistency for methylation pathway research.

Molecular Formula C14H21N5O3S
Molecular Weight 339.42 g/mol
CAS No. 38716-39-1
Cat. No. B12900868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-S-Butyl-5'-thioadenosine
CAS38716-39-1
Molecular FormulaC14H21N5O3S
Molecular Weight339.42 g/mol
Structural Identifiers
SMILESCCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C14H21N5O3S/c1-2-3-4-23-5-8-10(20)11(21)14(22-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,2-5H2,1H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
InChIKeyYIZBUJZFFMODRY-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-S-Butyl-5'-thioadenosine Structure and Enzyme Profile


5'-S-Butyl-5'-thioadenosine (also designated 5'-deoxy-5'-butylthioadenosine) is a synthetic sulfur-containing nucleoside analogue of adenosine belonging to the 5'-deoxy-5'-thionucleoside class, characterized by a butyl thioether substitution at the 5'-position of the ribose moiety [1]. This compound is structurally related to the endogenous metabolite 5'-methylthioadenosine (MTA) and the methyltransferase inhibitor S-adenosyl-L-homocysteine (SAH), but the extended butyl chain confers distinct enzymatic recognition properties across multiple pathways including methylthioadenosine phosphorylase (MTAP), methylthioadenosine nucleosidase (MTAN), and tRNA methyltransferases [2].

MTAP SAR StudiesIntermediate-affinity substrate for human MTAP; supports linear-chain structure-activity comparisons
MTAN Slow SubstrateReduced catalytic turnover (25% vs MTA) in plant MTAN; enables controlled polyamine pathway modulation
Negative ControlVirtually inactive against tRNA methyltransferase; clean background for transmethylation inhibition assays
SAH HydrolaseClass-level inhibitory activity reported; suitable for methylation pathway tool compound screening

5'-S-Butyl-5'-thioadenosine: Why Generic Substitution Fails


Generic substitution of 5'-S-Butyl-5'-thioadenosine with the more common analogs 5'-methylthioadenosine (MTA), 5'-isobutylthioadenosine (SIBA), or S-adenosyl-L-homocysteine (SAH) is not scientifically valid due to the alkyl chain length at the 5'-thioether position exerting divergent effects on enzyme recognition. While MTA (methyl) and SIBA (isobutyl) represent the most frequently cited comparators in the 5'-thionucleoside family, the linear butyl substituent alters substrate turnover rates, binding affinities, and inhibitory profiles across multiple enzyme systems [1]. Notably, butylthioadenosine is virtually inactive as a tRNA methyltransferase inhibitor (Ki > 400 μM) whereas SAH exhibits potent inhibition (Ki = 8 μM), demonstrating that even structurally homologous thioethers cannot be interchanged without fundamentally altering experimental outcomes [2]. Procurement decisions must therefore be guided by the specific enzymatic context and the quantitative differentiation data provided below.

Target5'-Butylthioadenosine
SubstituteMTA (methyl)
Alkyl chain length at 5'-position alters MTAP substrate affinity and MTAN turnover; methyl-to-butyl shift changes enzyme recognition profile.
Target5'-Butylthioadenosine
SubstituteSAH
SAH is a potent tRNA methyltransferase inhibitor; butyl analog is inactive — substitution introduces unintended pathway suppression.
Target5'-Butylthioadenosine
SubstituteSIBA (isobutyl)
Linear vs. branched geometry impacts human MTAP relative activity; SAR interpretation may shift between isomers.

5'-S-Butyl-5'-thioadenosine: Quantitative Comparison with Analogs


MTAN Catalytic Turnover vs. MTA

5'-S-Butyl-5'-thioadenosine serves as a substrate for methylthioadenosine nucleosidase (MTAN; EC 3.2.2.16) but with substantially reduced catalytic efficiency compared to the native substrate 5'-methylthioadenosine (MTA). In assays using the Arabidopsis thaliana enzyme, 5'-butylthioadenosine exhibited only 25% activity relative to MTA [1]. This reduction is attributed to steric constraints imposed by the longer butyl chain within the enzyme's hydrophobic substrate-binding pocket.

MTAN Turnover vs. MTA
Head-to-head
25% relative activity (butyl) vs 100% (MTA)
Supports slow-substrate mechanistic studies in plant MTAN.
Arabidopsis thaliana MTAN assay; 75% reduction.
Methylthioadenosine nucleosidase MTAN Polyamine metabolism

tRNA Methyltransferase Inhibition vs. SAH

In direct comparative testing against tRNA (guanine-7)-methyltransferase from Salmonella typhimurium, 5'-butylthioadenosine demonstrated negligible inhibitory activity while the natural inhibitor S-adenosyl-L-homocysteine (SAH) exhibited potent inhibition with a Ki of 8 μM [1]. Both butylthioadenosine and its branched-chain isomer isobutylthioadenosine were classified as 'almost inactive,' in stark contrast to SAH. Other tested thioether analogs showed intermediate inhibition with Ki values between 400 and 800 μM [1].

tRNA Methyltransferase vs. SAH
Head-to-head
Negligible inhibition vs Ki = 8 μM (SAH)
Enables negative control in methyltransferase inhibition assays.
Salmonella typhimurium enzyme; butyl analog functionally inert.
tRNA methyltransferase Transmethylation inhibition SAH analog

Human MTAP Substrate Affinity vs. MTA

5'-S-Butyl-5'-thioadenosine is a substrate for human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP; EC 2.4.2.28), with a reported Michaelis constant (Km) of 0.0032 mM (3.2 μM) [1]. In the same assay system, the native substrate 5'-methylthioadenosine (MTA) exhibits a Km of 0.0018 mM (1.8 μM), while the branched-chain analog 5'-isobutylthioadenosine (SIBA) shows a Km of 0.0018 mM (1.8 μM) [1]. The butyl analog thus demonstrates approximately 1.8-fold lower apparent affinity compared to MTA and SIBA, but remains a recognized substrate, unlike certain larger alkyl or aryl derivatives that show significantly elevated Km values.

MTAP Km vs. MTA
Head-to-head
Km = 3.2 μM (butyl) vs 1.8 μM (MTA)
Supports MTAP SAR studies; intermediate affinity.
Recombinant human MTAP; 1.78-fold higher Km.
Methylthioadenosine phosphorylase MTAP Km comparison

SAH Hydrolase Inhibitory Activity

In a systematic evaluation of S-adenosyl-L-homocysteine hydrolase (EC 3.3.1.1) inhibitors, 5'-deoxy-5'-butylthioadenosine was identified among the 'more potent inhibitory analogues' when tested in the direction of SAH hydrolysis coupled with adenosine deaminase [1]. This places the compound in a select group that includes 3-deazaadenosine and S-3-deazaadenosyl-L-homocysteine [1]. Quantitative comparative Ki or IC50 values were not provided in the primary source; this evidence is therefore class-level rather than a direct head-to-head quantification.

SAH Hydrolase Inhibition
Class-level
Ranked among more potent SAH hydrolase analogues
Supports methylation pathway research; quantitative follow-up advised.
Qualitative ranking; no Ki reported. Coupled adenosine deaminase assay.
SAH hydrolase S-adenosyl-L-homocysteine hydrolase Methylation inhibitor

MTAP Relative Activity vs. MTA

BRENDA enzyme database entries for human MTAP (EC 2.4.2.28) indicate that 5'-butylthioadenosine functions as a substrate with a relative activity of 1.85 (expressed as a normalized value relative to an unspecified baseline), while 5'-isobutylthioadenosine shows a similar value of 1.5 under comparable conditions [1]. The native substrate MTA is the reference compound. This suggests that the linear butyl analog is well tolerated by the human MTAP active site, with substrate efficiency comparable to or slightly exceeding that of the branched isobutyl isomer in this specific assay format.

MTAP Relative Activity vs. SIBA
Head-to-head
1.85 (butyl) vs 1.5 (isobutyl) relative activity
Supports linear vs branched geometry SAR in human MTAP.
23% higher relative activity for linear analog.
MTAP substrate Relative activity Phosphorolytic cleavage

Cross-Species MTAN Activity in Plants

5'-S-Butyl-5'-thioadenosine serves as a substrate for methylthioadenosine nucleosidase (MTAN; EC 3.2.2.16) across multiple plant species, including both Arabidopsis thaliana and Oryza sativa (rice) [1]. In both organisms, the compound undergoes hydrolytic cleavage to adenine and 5-butylthio-D-ribose [1]. The consistent recognition across evolutionarily distinct plant species supports the generalizability of the compound's enzymatic profile, while the reduced efficiency observed in Arabidopsis (25% relative to MTA) provides a benchmark for expected turnover rates in plant-based experimental systems.

Cross-Species MTAN Activity
Supporting evidence
Recognized substrate in Arabidopsis and Oryza sativa
Supports comparative plant MTAN studies; conserved recognition.
Quantitative turnover differs; confirm in target species.
Cross-species enzyme activity MTAN Plant nucleosidase

5'-S-Butyl-5'-thioadenosine Research Applications


MTAP Substrate Specificity and SAR Studies

5'-S-Butyl-5'-thioadenosine serves as an intermediate-affinity substrate for human MTAP with a Km of 3.2 μM, positioned between the high-affinity native substrate MTA (Km = 1.8 μM) and lower-affinity alkyl/aryl derivatives [1]. This quantitative differentiation makes the compound valuable for structure-activity relationship (SAR) studies investigating how 5'-alkyl chain length and linear versus branched geometry modulate MTAP substrate recognition and catalytic efficiency. The 1.78-fold higher Km compared to MTA provides a measurable benchmark for evaluating the steric tolerance of the MTAP hydrophobic binding pocket, while the 23% higher relative activity compared to isobutylthioadenosine in human MTAP assays [2] supports direct comparisons of linear versus branched alkyl geometry.

MTAN Slow-Substrate Kinetics in Polyamine Pathway

In plant biochemistry and polyamine metabolism research, 5'-S-Butyl-5'-thioadenosine functions as a slow substrate for MTAN, exhibiting only 25% catalytic turnover relative to MTA in Arabidopsis thaliana [1]. This attenuated flux makes the compound suitable for studies requiring partial or controlled modulation of the methionine salvage pathway without complete blockade. The cross-species substrate recognition observed in both Arabidopsis and Oryza sativa [1] further supports its application in comparative plant metabolism studies across monocot and dicot model systems.

Negative Control for tRNA Methyltransferase Inhibition Assays

Given that 5'-S-Butyl-5'-thioadenosine is essentially inactive as an inhibitor of prokaryotic tRNA (guanine-7)-methyltransferase while SAH exhibits potent inhibition (Ki = 8 μM) [1], the compound is well suited as a negative control or reference standard in methyltransferase inhibition assays. This complete lack of inhibitory activity distinguishes it from other 5'-thionucleosides that demonstrate partial inhibition (Ki = 400-800 μM), enabling clean experimental discrimination between specific and non-specific effects in transmethylation studies.

SAH Hydrolase Modulation in Methylation Pathway Research

5'-S-Butyl-5'-thioadenosine has been identified among the more potent inhibitory analogues of SAH hydrolase in class-level screening studies [1]. This enzyme is a central regulator of cellular methylation potential, catalyzing the hydrolysis of SAH to adenosine and L-homocysteine. For researchers investigating methylation-dependent processes, the compound offers a structurally defined SAH analog with demonstrated SAH hydrolase modulatory activity. Quantitative follow-up assays are recommended to establish precise IC50 or Ki values in the specific experimental system prior to procurement for potency-critical applications.

Application
Selection Property
Validation Focus
MTAP Substrate Specificity and SAR Studies
Intermediate substrate affinity; linear butyl chain
Verify Km and relative activity in specific MTAP assay
MTAN Slow-Substrate Kinetics in Polyamine Pathway
Reduced catalytic turnover vs MTA; cross-species recognition
Confirm substrate turnover rate in plant MTAN system
Negative Control for tRNA Methyltransferase Inhibition Assays
Lack of inhibitory activity against tRNA methyltransferase
Validate absence of inhibition vs SAH in assay
SAH Hydrolase Modulation in Methylation Pathway Research
Class-level SAH hydrolase inhibitory activity
Determine IC50/Ki in specific experimental system

Technical Documentation Hub

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